3-[(Phenylsulfonyl)amino]benzoic acid
Overview
Description
3-[(Phenylsulfonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C13H11NO4S and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biomedical Applications
3-[(Phenylsulfonyl)amino]benzoic acid and its derivatives have shown potential in various biomedical applications. For instance, some sulfonamides, including 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized with high yields and demonstrated significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019). Another study found that derivatives of this compound, specifically those with heteroaryl sulfonamides, exhibited optimized antagonist activity and in vivo effects, showing promise in drug development (Naganawa et al., 2006).
Chemical Synthesis and Modification
In the field of chemistry, this compound plays a role in the synthesis and modification of various compounds. The electrochemical reduction of related compounds, like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, has been studied, indicating the influence of sulfo substituents on electrochemical behavior (Mandić et al., 2004). Additionally, the oxidative metabolism of related compounds, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, has been explored, providing insights into the metabolism of drugs and their derivatives (Hvenegaard et al., 2012).
Microbial Biosynthesis
3-Amino-benzoic acid (3AB), a building block related to this compound, has been studied for its role in microbial biosynthesis. A study established a microbial biosynthetic system for 3AB production, highlighting the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).
Material Science
The compound and its derivatives have applications in material science as well. For example, the photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(III) ions have been investigated, demonstrating the impact of electron-donating substituent groups on aromatic rings on luminescence properties (Gao et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-[(Phenylsulfonyl)amino]benzoic acid (PSBA) is the class IIa histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in regulating gene expression .
Mode of Action
PSBA inhibits HDAC activity in vitro . It binds to the active site of HDAC2 with a binding constant of 2 nM, thereby inhibiting the enzyme’s ability to remove acetyl groups from lysine residues on histones H3 and H4 . This inhibition leads to increased histone acetylation and, consequently, increased transcription of target genes .
Biochemical Pathways
The inhibition of HDAC activity by PSBA affects the histone acetylation pathway . Increased histone acetylation results in a more relaxed chromatin structure, which allows for increased transcription of target genes . PSBA also inhibits the activity of oxidases and histone methylation , indicating its influence on multiple biochemical pathways.
Result of Action
The result of PSBA’s action is an increase in the transcription of target genes due to increased histone acetylation . This can lead to various molecular and cellular effects, depending on the specific genes that are upregulated. Given its inhibitory effect on HDACs, PSBA is being researched for its potential use in treating cancer and inflammatory diseases .
Biochemical Analysis
Biochemical Properties
3-[(Phenylsulfonyl)amino]benzoic acid plays a significant role in biochemical reactions due to its ability to inhibit class IIa histone deacetylases (HDACs) . These enzymes are crucial in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression . By inhibiting HDAC activity, this compound increases histone acetylation, resulting in enhanced transcription of target genes . Additionally, this compound has been shown to inhibit the activity of oxidases and histone methylation . The interactions between this compound and these enzymes highlight its importance in modulating gene expression and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of HDACs by this compound leads to increased histone acetylation, which in turn affects the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation . Moreover, this compound has been shown to impact cellular metabolism by inhibiting oxidase activity, thereby affecting the redox state of cells . These cellular effects underscore the potential of this compound in therapeutic applications, particularly in cancer and inflammatory diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition . This compound binds to the active site of HDAC2 with a binding constant of 2 nM, preventing the enzyme from removing acetyl groups from lysine residues on histones H3 and H4 . This inhibition leads to increased histone acetylation and subsequent transcriptional activation of target genes . Additionally, this compound inhibits oxidase activity, further influencing cellular redox states and gene expression . These molecular interactions highlight the compound’s potential in modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in long-term experiments . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of HDAC activity and altered gene expression . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound effectively inhibits HDAC activity and alters gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate gene expression and cellular metabolism . This compound inhibits class IIa histone deacetylases, leading to increased histone acetylation and transcriptional activation of target genes . Additionally, this compound inhibits oxidase activity, affecting the redox state of cells and influencing metabolic flux . These interactions underscore the compound’s role in modulating metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound interacts with binding proteins that facilitate its localization to the nucleus, where it exerts its effects on gene expression . These transport and distribution mechanisms are crucial for understanding the compound’s cellular and molecular effects.
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . In the nucleus, this compound inhibits HDAC activity, leading to increased histone acetylation and transcriptional activation of target genes . These subcellular interactions highlight the compound’s role in modulating gene expression and cellular functions.
Properties
IUPAC Name |
3-(benzenesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)10-5-4-6-11(9-10)14-19(17,18)12-7-2-1-3-8-12/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBUFSHELNQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28547-15-1 | |
Record name | 3-[(Phenylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28547-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-benzenesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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